(S)-1-(2,5-Dibromophenyl)pentan-1-amine hcl
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Overview
Description
(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride is a chiral amine compound that features a dibromophenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, phenylpentan-1-amine, undergoes bromination to introduce bromine atoms at the 2 and 5 positions of the phenyl ring.
Chiral Resolution: The resulting dibromophenylpentan-1-amine is subjected to chiral resolution to obtain the (S)-enantiomer.
Hydrochloride Formation: The (S)-1-(2,5-Dibromophenyl)pentan-1-amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The dibromo groups can be reduced to form the corresponding phenylpentan-1-amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylpentan-1-amine.
Substitution: Formation of substituted phenylpentan-1-amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.
Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
®-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride: The enantiomer of the compound with potentially different biological activities.
1-(2,5-Dibromophenyl)pentan-1-amine: The non-chiral version of the compound.
1-(2,5-Dichlorophenyl)pentan-1-amine hydrochloride: A similar compound with chlorine atoms instead of bromine.
Uniqueness
(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of bromine atoms, which can influence its reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H16Br2ClN |
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Molecular Weight |
357.51 g/mol |
IUPAC Name |
(1S)-1-(2,5-dibromophenyl)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15Br2N.ClH/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H/t11-;/m0./s1 |
InChI Key |
NNUZOVOPSAEHHS-MERQFXBCSA-N |
Isomeric SMILES |
CCCC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
Canonical SMILES |
CCCCC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origin of Product |
United States |
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